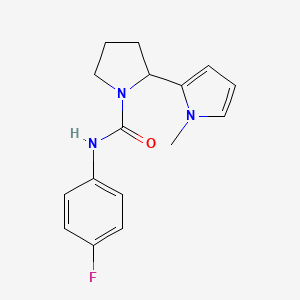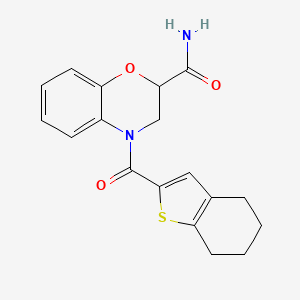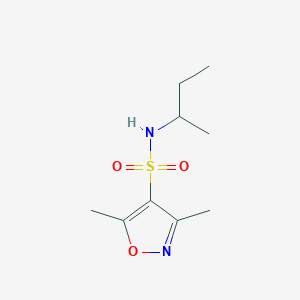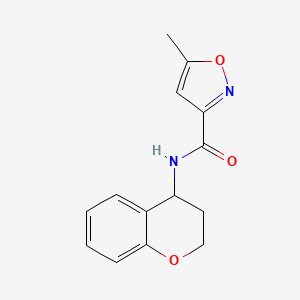![molecular formula C13H12BrNO2 B7462272 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)
3-bromo-N-[1-(furan-2-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[1-(furan-2-yl)ethyl]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BFE, and it is a member of the benzamide family. BFE has shown promise in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. In
Wissenschaftliche Forschungsanwendungen
BFE has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that BFE can inhibit the growth of cancer cells in vitro and in vivo. BFE has also been shown to have anti-inflammatory properties, making it a potential treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BFE has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of BFE is not well understood. However, studies have suggested that BFE may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. BFE may also modulate the activity of certain signaling pathways that are involved in the development of neurological disorders.
Biochemical and physiological effects:
BFE has been shown to have a variety of biochemical and physiological effects. Studies have shown that BFE can induce apoptosis, or programmed cell death, in cancer cells. BFE has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, BFE has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BFE in lab experiments is that it has shown promise in a variety of different areas of research. Additionally, BFE is relatively easy to synthesize and has a high purity yield. However, one limitation of using BFE in lab experiments is that its mechanism of action is not well understood, making it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on BFE. One area of research is to further elucidate its mechanism of action. This will help to identify potential targets for therapeutic intervention. Additionally, more studies are needed to determine the efficacy of BFE in the treatment of various medical conditions. Finally, research is needed to identify potential side effects of BFE and to determine the optimal dosage for therapeutic use.
Synthesemethoden
The synthesis of 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide involves the reaction of 2-furoic acid with 3-bromoaniline in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-diisopropylethylamine and benzoyl chloride to yield the final product, BFE. The yield of this synthesis method is approximately 67%, and the purity of the final product is greater than 95%.
Eigenschaften
IUPAC Name |
3-bromo-N-[1-(furan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-9(12-6-3-7-17-12)15-13(16)10-4-2-5-11(14)8-10/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMQAPMFLYQEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2,5-difluorobenzamide](/img/structure/B7462223.png)


![N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)
![N-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B7462250.png)
![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)
